![molecular formula C10H15ClN2O2 B2933574 3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride CAS No. 2378503-41-2](/img/structure/B2933574.png)
3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride is a chemical compound that features a pyridine ring substituted with a dimethylamino group and a propanoic acid moiety The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water
作用机制
Target of Action
The compound contains a pyridine ring and a dimethylamino group. Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors . The dimethylamino group could potentially enhance the compound’s lipophilicity, aiding in crossing biological membranes and reaching its target .
Mode of Action
Without specific information, it’s challenging to detail the exact mode of action. Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The exact biochemical pathways this compound affects are unknown without further information. Pyridine derivatives have been found to exhibit various biological activities, suggesting they may influence multiple pathways .
Pharmacokinetics
The presence of the dimethylamino group could potentially enhance absorption and distribution by increasing lipophilicity .
Result of Action
Without specific studies, it’s difficult to predict the exact molecular and cellular effects of this compound. Based on its structure, it could potentially interact with various cellular targets and exert diverse biological effects .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The hydrochloride salt form suggests it might be stable and soluble in acidic environments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a dimethylamine.
Attachment of the Propanoic Acid Moiety: This step can involve the reaction of the pyridine derivative with a propanoic acid derivative, such as an ester or an acid chloride, under basic or acidic conditions.
Formation of the Hydrochloride Salt: The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt, which is more stable and water-soluble.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the pyridine ring or other functional groups.
Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding carboxylic acids or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under various conditions depending on the desired substitution.
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups onto the pyridine ring.
科学研究应用
3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a precursor for the synthesis of biologically active molecules.
Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.
相似化合物的比较
Similar Compounds
3-(Dimethylamino)propionic acid: Similar in structure but lacks the pyridine ring.
Pyridine-3-propanoic acid: Contains the pyridine ring but lacks the dimethylamino group.
6-(Dimethylamino)pyridine: Contains the dimethylamino group on the pyridine ring but lacks the propanoic acid moiety.
Uniqueness
3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride is unique due to the combination of the dimethylamino group, the pyridine ring, and the propanoic acid moiety. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
IUPAC Name |
3-[6-(dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-12(2)9-5-3-8(7-11-9)4-6-10(13)14;/h3,5,7H,4,6H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKSLKNDPFAUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
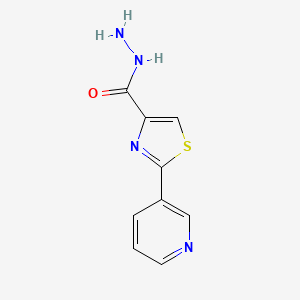
![methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2933492.png)
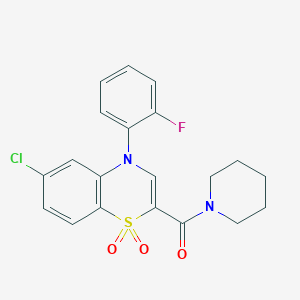
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/new.no-structure.jpg)
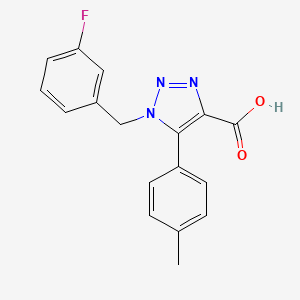
![2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2933497.png)
![2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2933498.png)
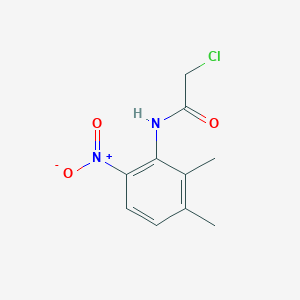
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide](/img/structure/B2933505.png)
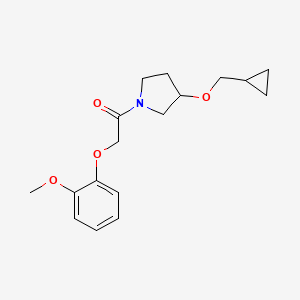
![7-(4-Ethylpiperazin-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933511.png)
![3,4-dimethoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2933512.png)
![4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B2933513.png)
![N-[(2,4-dichlorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2933514.png)
